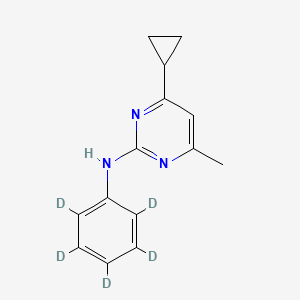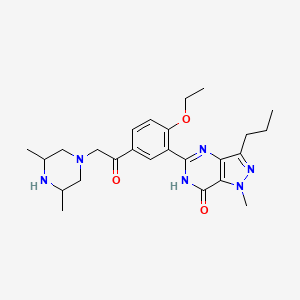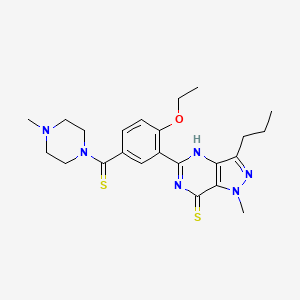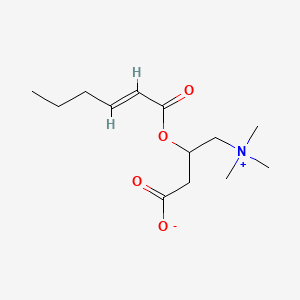
2-Hexenoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenoylcarnitine is an O-acylcarnitine.
Scientific Research Applications
1. Cancer Research and Drug Evaluation
2-Hexenoylcarnitine has been implicated in cancer research, particularly in the development and characterization of patient-derived tumor xenograft (PDX) models. PDX models are essential for preclinical drug evaluation, biomarker identification, and the study of personalized medicine strategies. They retain the principal histologic and genetic characteristics of their donor tumor, making them predictive of clinical outcomes (Hidalgo et al., 2014).
2. Metabolic Studies in Dairy Cows
Research involving this compound also extends to veterinary science, specifically in dairy cows. A study aimed to characterize muscle and blood serum acylcarnitine profiles in dairy cows, observing the effects of dietary supplementation with conjugated linoleic acids (CLA). This study highlights the role of this compound in the metabolism of dairy cows, providing insights into their nutritional management (Yang et al., 2019).
3. Role in Metabolic Diseases
This compound has been studied in the context of metabolic diseases. For instance, targeting xenobiotic receptors such as PXR and CAR, which are implicated in energy metabolism and the pathogenesis of metabolic diseases, has been suggested. This research indicates the potential role of this compound in managing conditions like obesity and type 2 diabetes (Gao & Xie, 2012).
4. Neuroprotective and Neurological Applications
Studies have also explored the neuroprotective effects of this compound. It has shown potential in the treatment of various neurological diseases. This research underscores the diverse roles of acylcarnitines in brain health, including lipid synthesis, gene modulation, mitochondrial function enhancement, and cholinergic neurotransmission (Jones, McDonald, & Borum, 2010).
5. Predictive Biomarkers in Type 2 Diabetes
In medical research, this compound has been investigated as a potential early biomarker for type 2 diabetes. A study indicated that a panel of acylcarnitines, which includes this compound, could predict the risk of developing type 2 diabetes, suggesting its role in mitochondrial lipid dysregulation (Sun et al., 2016).
6. Understanding Xenobiotic Detoxification
This compound is relevant in understanding the detoxification of environmental chemicals (xenobiotics). Research focusing on nuclear receptors like PXR and CAR, which regulate genes involved in xenobiotic detoxification, is crucial for comprehending how this compound functions in this process (Maglich et al., 2002).
properties
CAS RN |
99452-58-1 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 |
IUPAC Name |
3-[(E)-hex-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
InChI Key |
JUAQYRSUSCWTQK-BQYQJAHWSA-N |
SMILES |
CCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
synonyms |
Hexenoylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



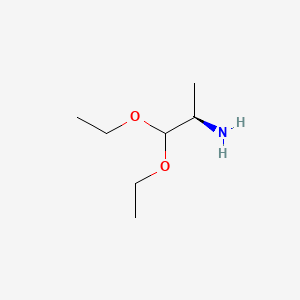
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)

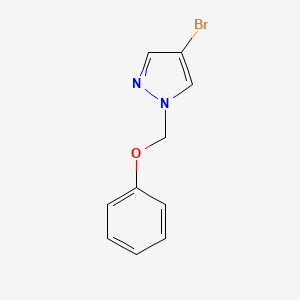
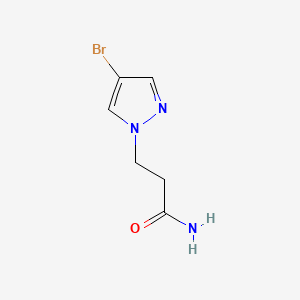

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)

